Cholestane-3beta,5alpha,6alpha-triol
Overview
Description
Cholestane-3beta,5alpha,6alpha-triol is a highly oxygenated steroid and one of the major metabolic oxysterols of cholesterol in mammals. It is found abundantly in natural sources, particularly in marine invertebrates like sponges and soft corals . This compound has been extensively studied for its biological roles, including its cytotoxicity towards various tumor cells and its involvement in oxidative stress responses .
Preparation Methods
Cholestane-3beta,5alpha,6alpha-triol can be synthesized through the hydration of cholesterol-5,6-epoxides. The reaction involves the use of cholesterol-5,6-epoxide hydrolase, which catalyzes the stereoselective hydration of cholesterol-5alpha,6alpha-epoxide and cholesterol-5beta,6beta-epoxide to produce this compound . Industrial production methods often involve the extraction of this compound from natural sources, such as marine invertebrates, followed by purification processes .
Chemical Reactions Analysis
Cholestane-3beta,5alpha,6alpha-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include reactive oxygen species, lipoperoxidation agents, and cytochrome P450 enzymes . Major products formed from these reactions include oncosterone and other bioactive compounds such as dendrogenins .
Scientific Research Applications
Cholestane-3beta,5alpha,6alpha-triol has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of oxysterols. In biology and medicine, it has been shown to induce cell death in various tumor cells through mechanisms involving endoplasmic reticulum stress and autophagy activation . Additionally, it has been studied for its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders . In industry, it is used in the development of pharmaceuticals and other bioactive compounds .
Mechanism of Action
The mechanism of action of cholestane-3beta,5alpha,6alpha-triol involves the induction of endoplasmic reticulum stress and the enhancement of autophagy flux. This process is mediated by reactive oxygen species, which lead to oxidative damage and subsequent cell death . The compound targets various molecular pathways, including those involved in apoptosis and autophagy .
Comparison with Similar Compounds
Cholestane-3beta,5alpha,6alpha-triol is unique among oxysterols due to its specific stereochemistry and biological activity. Similar compounds include cholesterol-5alpha,6alpha-epoxide and cholesterol-5beta,6beta-epoxide, which are precursors in its synthesis . Other related oxysterols include 7-ketocholesterol and 25-hydroxycholesterol, which also play roles in cholesterol metabolism and oxidative stress responses . this compound is distinct in its ability to induce endoplasmic reticulum stress and autophagy, making it a valuable compound for research and therapeutic applications .
Biological Activity
Cholestane-3beta,5alpha,6alpha-triol is a highly oxygenated steroid, classified as an oxysterol derived from cholesterol metabolism in mammals. This compound is notable for its unique stereochemistry and biological activities, which have garnered attention in various scientific fields, particularly in cancer research and lipid metabolism.
Chemical Structure and Properties
This compound has the chemical formula C27H46O3 and is characterized by three hydroxyl groups located at positions 3β, 5α, and 6α. Its structural uniqueness among oxysterols contributes to its distinct biological effects. The compound can be synthesized through the hydration of cholesterol-5,6-epoxides using cholesterol-5,6-epoxide hydrolase as a catalyst.
This compound exhibits several biological activities that are primarily linked to its ability to induce cell death in tumor cells. Research indicates that it activates pathways involving endoplasmic reticulum (ER) stress and autophagy. These mechanisms are crucial for understanding how this compound can be utilized in cancer therapies.
Anticancer Properties
This compound has demonstrated significant anticancer activity across various studies:
- In vitro Studies : The compound has been shown to inhibit the proliferation of several cancer cell lines. For instance, studies have reported that it can suppress the growth of prostate cancer cells by inducing apoptosis and inhibiting migration and invasion .
- In vivo Studies : Animal models have further confirmed its anticancer properties. In tests involving mouse models with solid tumors (e.g., S180 tumor model), this compound exhibited a notable reduction in tumor size and improved survival rates .
Hypocholesterolemic Effects
Apart from its anticancer effects, this compound has also been studied for its hypocholesterolemic properties. It has been shown to lower cholesterol levels in animal models fed atherogenic diets. This effect is attributed to its influence on lipid metabolism and cholesterol absorption .
Comparative Biological Activity
The biological activity of this compound can be compared with its structural analogs such as cholestane-3beta,5alpha,6beta-triol. While both compounds share similar core structures, their biological effects differ significantly due to variations in stereochemistry:
Compound | Anticancer Activity | Hypocholesterolemic Effect |
---|---|---|
This compound | High | Significant |
Cholestane-3beta,5alpha,6beta-triol | Moderate | Moderate |
Case Study 1: Anticancer Activity in Prostate Cancer
A study conducted on human prostate cancer cell lines demonstrated that this compound effectively reduced cell viability by inducing apoptosis. The mechanism involved the activation of ER stress pathways leading to cell cycle arrest .
Case Study 2: Lipid Metabolism in Animal Models
In a controlled study with rabbits and rats on high-cholesterol diets, the administration of this compound resulted in a marked decrease in serum cholesterol levels. This study highlighted the potential of this compound as a therapeutic agent for managing hypercholesterolemia .
Future Directions
Given the promising results from existing studies, future research should focus on:
- Therapeutic Applications : Exploring the potential use of this compound in clinical settings for cancer treatment and cholesterol management.
- Mechanistic Studies : Further elucidating the molecular pathways through which this compound exerts its biological effects.
- Formulation Development : Investigating water-soluble derivatives to enhance bioavailability and therapeutic efficacy .
Properties
IUPAC Name |
(3S,5R,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMFNKXZULYSOQ-ZEQHCUNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are trimethylsilyl derivatives useful for analyzing cholestane triols using electron ionization mass spectrometry (EI-MS)?
A1: EI-MS often results in significant fragmentation of molecules, making it challenging to analyze complex structures like cholestane triols. Derivitizing the triols with trimethylsilyl groups increases their volatility and stability under EI-MS conditions. This leads to less fragmentation and more informative spectra. For instance, the complete silylation of cholestane-3β,4α,5α-triol results in an abundant molecular ion at m/z 636, which is crucial for determining the molecule's mass [, ].
Q2: How can EI-MS differentiate between cholestane-3β,5α,6β-triol and cholestane-3β,5α,6α-triol?
A2: While the tris-trimethylsilyl derivatives of these two isomers have very similar EI-MS spectra, their bis-trimethylsilyl derivatives, specifically those at the 3β and 6α/β positions, provide crucial distinguishing features [, ]. The β-isomer exhibits more prominent fragment ions at m/z 321, 367, and 403. These differences arise from the influence of the hydroxyl group's configuration at carbon 6 on the fragmentation pathways. Therefore, analyzing the bis-trimethylsilyl derivatives allows for a more confident assignment of the configuration at carbon 6 in these cholestane triols.
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